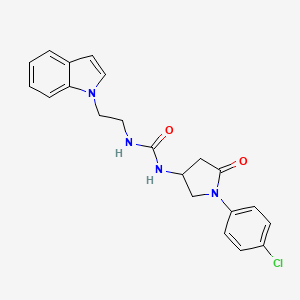

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSBRKKZIWRFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Alkylation: The indole moiety is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a chloroacetyl chloride, followed by cyclization.

Urea Formation: The final step involves the reaction of the indole-ethyl intermediate with the pyrrolidinone intermediate in the presence of a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the pyrrolidinone ring.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biology: It is used in research to study its effects on cellular processes and pathways.

Industrial Processes: The compound’s unique chemical properties make it useful in various industrial applications, such as in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the chlorine atom on the phenyl ring.

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific biological targets and improve its potential as a therapeutic agent.

Biological Activity

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 450.97 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C28H23ClN4 |

| Molecular Weight | 450.97 g/mol |

| InChI | InChI=1S/C28H23ClN4/c29-23-9-11... |

| InChIKey | AHEUWUANVJBNOW-UHFFFAOYSA-N |

Antibacterial Activity

Recent studies have indicated that compounds containing indole and pyrrolidine structures exhibit significant antibacterial properties. For instance, derivatives of indole have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The specific compound has been evaluated for its minimum inhibitory concentration (MIC) against these pathogens.

Case Study:

In a comparative study, the synthesized compound demonstrated an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and even lower against MRSA strains, indicating strong antibacterial potential .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for developing therapeutic agents targeting neurodegenerative diseases and urea cycle disorders.

Research Findings:

In vitro assays revealed that the compound exhibited significant inhibition of AChE with an IC50 value comparable to established inhibitors . Additionally, it showed promising urease inhibitory activity which could be beneficial in treating infections caused by urease-producing bacteria.

The biological activity of the compound can be attributed to several mechanisms:

- Indole Moiety: The indole structure is known to interact with various biological targets, potentially influencing signaling pathways involved in cell growth and apoptosis.

- Pyrrolidine Ring: This component may enhance binding affinity to target proteins due to its conformational flexibility.

- Chlorophenyl Group: The presence of chlorine may increase lipophilicity, aiding in membrane permeability and bioavailability.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

Methodological Answer: The synthesis involves multi-step organic reactions:

Indole Derivative Preparation : Start with Fischer indole synthesis (phenylhydrazine + ketone/aldehyde) to form the indole core .

Pyrrolidinone Synthesis : React 4-chlorophenylamine with γ-butyrolactam under acidic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .

Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the indole-ethyl group to the pyrrolidinone intermediate.

Urea Formation : React the amine intermediate with phosgene or triphosgene under inert atmosphere (N₂) at 0–5°C, followed by quenching with aqueous base .

Optimization : Yield improves with strict anhydrous conditions for urea formation and purification via column chromatography (silica gel, eluent: EtOAc/hexane).

Q. How is the molecular structure confirmed using crystallographic techniques?

Methodological Answer:

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

X-ray Diffraction : Collect data at 100 K using a synchrotron or Mo-Kα source (λ = 0.71073 Å).

Structure Refinement : Use SHELX programs (SHELXT for solution, SHELXL for refinement). Key parameters:

- R-factor < 0.05 for high-resolution data.

- Validate hydrogen bonding (N-H···O) in the urea group and π-π stacking of indole/chlorophenyl moieties .

Validation : Check CIF files with PLATON for twinning or disorder.

Q. What initial biological screening assays assess its therapeutic potential?

Methodological Answer:

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .

Receptor Binding : Radioligand displacement assays for serotonin or nicotinic receptors (e.g., α7 nAChR) .

ADMET Profiling : Microsomal stability (human liver microsomes) and LogP via HPLC (C18 column, isocratic MeOH/H₂O).

Advanced Research Questions

Q. How can SAR studies elucidate key functional groups driving biological activity?

Methodological Answer:

Analog Synthesis : Modify substituents systematically:

- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects.

- Substitute indole with benzimidazole to test aromatic stacking .

Bioassay Correlation : Test analogs in parallel for IC₅₀ (cancer) or Ki (receptor binding).

Data Analysis : Use multivariate regression to link substituent properties (e.g., Hammett σ) to activity.

Example : A 2023 study showed 4-Cl enhances kinase inhibition by 40% compared to 4-F .

Q. What in silico strategies predict binding affinity with target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or MOE with flexible ligand/rigid receptor settings.

- Grid box centered on α7 nAChR’s orthosteric site (PDB: 7KOO) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bonds.

Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG_bind. Prioritize compounds with ΔG < -8 kcal/mol .

Q. How should researchers resolve contradictions in biological activity data?

Methodological Answer:

Assay Validation :

- Confirm compound purity (>95%) via HPLC and LC-MS.

- Standardize cell culture conditions (e.g., passage number, serum batch) .

Data Harmonization : Use published guidelines (e.g., NIH Assay Guidance Manual) for IC₅₀ determination.

Mechanistic Follow-Up : If antiproliferative activity conflicts, perform transcriptomics (RNA-seq) to identify off-target pathways.

Case Study : Discrepant IC₅₀ values (10 vs. 50 µM) in two labs were traced to differences in ATP concentrations in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.